1,3-Dibromopropane

Overview

Description

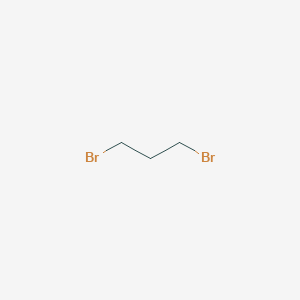

1,3-Dibromopropane (CAS No. 109-64-8) is a halogenated alkane with the molecular formula C₃H₆Br₂. It is a colorless to pale yellow liquid with a molecular weight of 201.89 g/mol, a boiling point of 166–168°C, a melting point of -34°C, and a density of 1.98 g/cm³ at 20°C . Its vapor pressure is 2.6 hPa at 20°C, and it exhibits high reactivity due to the presence of two bromine atoms at terminal positions.

This compound is widely used as an alkylating agent in organic synthesis, particularly in the preparation of heterocyclic compounds, surfactants, and pharmaceuticals. For example, it serves as a key intermediate in synthesizing antimicrobial agents , CO₂-responsive smart fluids , and xanthoangelol-derived membrane disruptors . However, it is highly toxic if swallowed or absorbed through the skin, with a rat oral LD₅₀ of 315 mg/kg, and poses environmental persistence due to resistance to microbial degradation .

Preparation Methods

Phase-Transfer Catalyzed Bromide Exchange

An alternative synthesis employs a phase-transfer catalyst (PTC) to facilitate bromide exchange on 1,3-dichloropropane (ClCH₂CH₂CH₂Cl). This method, reported by Loupy and Pardo (1988), achieves a 92% yield under optimized conditions .

Reaction Mechanism

The reaction involves nucleophilic substitution (SN2) at both terminal chlorine atoms of 1,3-dichloropropane. Lithium bromide (LiBr) serves as the bromide source, while Aliquat 336 (a quaternary ammonium salt) acts as the PTC, shuttling bromide ions into the organic phase:

-

Ion Exchange :

-

Q⁺Cl⁻ (organic phase) + LiBr (aqueous phase) → Q⁺Br⁻ + LiCl

-

-

Substitution :

-

ClCH₂CH₂CH₂Cl + 2 Q⁺Br⁻ → BrCH₂CH₂CH₂Br + 2 Q⁺Cl⁻

-

The PTC enhances reaction efficiency by overcoming solubility limitations, enabling rapid bromide transfer .

Experimental Conditions and Yield

-

Temperature : 98°C

-

Duration : 6 hours

-

Catalyst : Aliquat 336 (5–10 mol%)

-

Solvent : Water-organic biphasic system

-

Yield : 92% (chromatographically confirmed)

This method is notable for its high selectivity and scalability, with minimal by-product formation .

Comparative Analysis of Preparation Methods

| Parameter | Free Radical Addition | Phase-Transfer Catalyzed Exchange |

|---|---|---|

| Starting Materials | Allyl bromide, HBr | 1,3-Dichloropropane, LiBr |

| Catalyst | Peroxides/UV light | Aliquat 336 |

| Temperature | Not specified | 98°C |

| Reaction Time | Hours to days | 6 hours |

| Yield | Moderate to high | 92% |

| By-Products | Minor isomerization products | Trace LiCl |

| Scalability | Industrial-scale feasible | Lab-scale optimized |

Industrial Synthesis Considerations

Large-scale production of this compound prioritizes cost-effectiveness and safety. The free radical method is favored in industrial settings due to the availability of allyl bromide and HBr. However, the exothermic nature of the reaction necessitates precise temperature control to prevent runaway conditions. In contrast, the PTC method, while efficient, involves higher costs associated with lithium bromide and catalyst recovery .

Chemical Reactions Analysis

Enzymatic Dehalogenation by DhaA

The haloalkane dehalogenase DhaA catalyzes the hydrolysis of 1,3-dibromopropane via a four-step mechanism :

-

Substrate binding to the enzyme active site.

-

Carbon-bromine bond cleavage , forming a covalent alkyl-enzyme intermediate.

-

Hydrolysis of the intermediate to release 3-bromo-1-propanol.

-

Product release , identified as the rate-limiting step under steady-state conditions.

Kinetic Parameters (pH 9.4, 30°C)

| Step | Rate Constant (s⁻¹) |

|---|---|

| Carbon-Br cleavage (k₂) | 300 ± 60 |

| Hydrolysis (k₃) | 14.8 ± 1.4 |

| Product release (k₄) | 3.9 ± 0.6 |

Pre-steady-state experiments revealed a burst phase for bromide (250 s⁻¹) and 3-bromo-1-propanol (10 s⁻¹), followed by a steady-state rate of 2.8 s⁻¹ . The catalytic efficiency (kₐₜ/Kₘ) was calculated as 3.0 s⁻¹/3.7 µM, aligning with experimental values.

Mechanism :

-

Homolytic C-Br bond cleavage generates a bromopropyl radical.

-

Zinc-mediated coupling forms cyclopropane through a free-radical pathway.

-

Sodium iodide accelerates the reaction by stabilizing intermediates.

This method improves upon the Freund reaction (using sodium metal), which often produces olefins as byproducts .

Synthetic Preparation of this compound

The compound is synthesized via free radical addition :

This reaction proceeds under heat, with allyl bromide and hydrogen bromide as precursors .

C-N Coupling Reactions

This compound serves as a bridging agent in organic synthesis, enabling the formation of C₃-linked compounds. For example, nucleophilic substitution with amines yields diamines or macrocyclic structures .

Scientific Research Applications

Organic Synthesis

1,3-Dibromopropane is primarily utilized in organic synthesis to produce C3-bridged compounds via C-N coupling reactions. This application is crucial for the development of complex organic molecules used in various chemical industries .

- Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| C-N Coupling | Formation of amines from halides | C3-bridged amines |

| Cyclopropanation | Synthesis of cyclopropane derivatives | Cyclopropanes |

| Dehalogenation | Removal of halogen atoms | Alcohols and other functional groups |

Biochemical Studies

In biochemistry, this compound serves as a substrate for studying the specificity of haloalkane dehalogenases. These enzymes are essential for bioremediation processes, as they facilitate the breakdown of halogenated compounds .

- Case Study: Haloalkane Dehalogenases Researchers have investigated the kinetics of haloalkane dehalogenases using this compound as a substrate. The enzyme's efficiency was quantified with kinetic parameters such as and , demonstrating its potential for industrial applications in biocatalysis .

In industry, this compound is employed as a solvent for fats, waxes, and resins. It serves as an alternative to ozone-depleting solvents like chlorofluorocarbons (CFCs), aligning with environmental regulations aimed at reducing harmful emissions .

Mechanism of Action

The mechanism of action of 1,3-Dibromopropane involves its ability to undergo nucleophilic substitution reactions due to the presence of two bromine atoms. These bromine atoms are good leaving groups, making the compound reactive towards nucleophiles. In reduction reactions, the compound is reduced to cyclopropane and propylene through the catalytic action of nickel (I) salen .

Comparison with Similar Compounds

Structural and Physical Properties

The reactivity and applications of dihalogenated alkanes depend on chain length, halogen type (Br vs. Cl), and substitution pattern (1,2- vs. 1,3-). Below is a comparative analysis of 1,3-dibromopropane with structurally related compounds:

Key Observations :

- Chain Length : Increasing chain length (e.g., 1,4-dibromobutane, 1,5-dibromopentane) reduces density and boiling point but enhances lipophilicity, which influences biological activity in antimicrobial hybrids .

- Halogen Type : Bromine’s higher electronegativity and leaving-group ability make this compound more reactive than 1,3-dichloropropane in nucleophilic substitutions, as seen in dithioacetal synthesis (85% yield vs. <50% for dichloro analogs) .

- Substitution Pattern : this compound’s terminal bromines enable efficient cyclization reactions, whereas 1,2-dibromopropane is less effective in forming stable intermediates .

Biological Activity

1,3-Dibromopropane (DBP), a dihalogenated compound with the chemical formula Br(CH₂)₃Br, is known for its various biological activities and toxicological implications. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

This compound is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 201.89 g/mol |

| Density | 1.98 g/cm³ (20 °C) |

| Melting Point | -34 °C |

| Boiling Point | 166 - 168 °C |

| Flash Point | 54 °C |

| Solubility | 1.68 g/L |

Acute Toxicity

This compound exhibits moderate acute oral toxicity with an LD50 value of approximately 315 mg/kg in rats . The compound can cause various acute effects, including:

- Decreased locomotor activity

- Prone position and ataxic gait

- Skin irritation in susceptible individuals

Chronic Toxicity

Chronic exposure to DBP has been associated with significant health risks. Studies indicate that repeated oral administration can lead to:

- Liver toxicity characterized by hypertrophy of centrilobular hepatocytes and decreased vacuolation in perilobular hepatocytes .

- Adverse effects on the male reproductive system, such as seminiferous tubular atrophy and decreased sperm count at higher doses (500 mg/kg) .

- Neurological effects including vacuolar degeneration in the thalamus and hypothalamus .

Metabolism and Biotransformation

The metabolism of this compound involves several pathways leading to various metabolites. Key findings include:

- Following oral administration in rats, approximately 38% of the administered dose was recovered in urine within 24 hours, with multiple metabolites identified .

- Major metabolites include N-acetyl-S-(3-hydroxypropyl)cysteine and other sulfur-containing compounds formed through conjugation with glutathione (GSH) .

- The compound undergoes oxidative metabolism, leading to the formation of beta-bromolactic acid and other products that are ultimately excreted as CO2 and oxalate .

Study on Newborn Rats

A study conducted on newborn rats demonstrated increased susceptibility to hepatotoxicity following oral administration of DBP. The results indicated notable liver damage even at lower doses compared to adult rats, highlighting developmental vulnerabilities .

Mutagenicity Studies

In vitro studies have shown that DBP may possess mutagenic properties. Positive results were observed in bacterial systems (e.g., Salmonella typhimurium), suggesting potential genotoxic effects under certain conditions . However, in vivo studies have generally yielded negative results, indicating a need for further investigation into its mutagenic potential.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,3-Dibromopropane in laboratory settings, and how can reaction conditions be optimized?

- Methodological Answer : The primary synthesis route involves brominating propane via radical halogenation or catalytic substitution. Catalysts like Lewis acids (e.g., AlBr₃) enhance reaction rates and selectivity. Key parameters include temperature control (typically 25–80°C) and stoichiometric bromine ratios to minimize byproducts like 1,2-dibromopropane. Post-synthesis purification via fractional distillation (boiling point: 167–168°C) ensures high purity (>99%) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer : Use fume hoods to prevent inhalation exposure (vapor pressure: 2.6 hPa at 20°C) and wear nitrile gloves and goggles to avoid skin/eye contact (moderate irritation risk). Spills should be contained with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Storage requires airtight containers in cool (2–30°C), ventilated areas away from ignition sources (flash point: 54°C) .

Q. Which analytical techniques are employed to assess the purity and structural integrity of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying purity (≥99% via GC assay). Infrared spectroscopy (IR) confirms molecular structure by identifying C-Br stretching bands (500–600 cm⁻¹). Density (1.98 g/cm³ at 20°C) and refractive index (1.499) serve as secondary validation metrics .

Advanced Research Questions

Q. How can researchers investigate the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Biodegradability studies under OECD 301D guidelines reveal low mineralization (10% in 28 days), indicating recalcitrance. Aquatic toxicity assays (e.g., LC50 for Pimephales promelas: 1.79 mg/L/96h) inform ecological risk models. Computational tools like QSAR predict soil mobility (log Kow: 2.37; Koc: 460) and bioconcentration potential (BCF: 13), guiding field studies on groundwater contamination .

Q. What experimental approaches address data gaps in the mutagenic and reproductive toxicity profiles of this compound?

- Methodological Answer : In vitro assays (e.g., Ames test) using Salmonella typhimurium strains (TA98, TA100) assess mutagenicity. Reproductive toxicity studies require OECD 414-compliant animal models (e.g., rodents), evaluating teratogenicity via embryonic exposure and histopathological analysis. Dose-response curves should align with acute oral toxicity thresholds (rat LD50: 315 mg/kg) .

Q. How do researchers resolve discrepancies in soil mobility data for this compound using computational and experimental methods?

- Methodological Answer : Conflicting Koc values (e.g., 22.5 L/kg in Florida Pahokee soil vs. 460 predicted) are reconciled via soil-specific adsorption isotherms. Batch equilibrium experiments with varying organic matter content isolate adsorption mechanisms. Molecular dynamics simulations model interactions with soil colloids, validating experimental Freundlich coefficients (Kf: 54 L/kg) .

Q. Data Contradiction Analysis

- Issue : Variability in biodegradability assessments (10% in OECD 301D vs. no data in other frameworks).

- Resolution : Cross-validate using ISO 14593 (closed bottle test) and correlate with microbial community profiling to identify degradative taxa. Adjust experimental parameters (e.g., inoculum source, pH) to reflect natural conditions .

Properties

IUPAC Name |

1,3-dibromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFLKXRACNJHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021902 | |

| Record name | 1,3-Dibromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a sweet odor; [HSDB] | |

| Record name | 1,3-Dibromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point: -34.4 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1.68 g/L in water at 30 °C. Soluble in alcohol and ether, In water, 1,700 mg/L at 25 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9712 g/cu cm at 15 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.36 [mmHg], 1.36 mm Hg at 25 °C | |

| Record name | 1,3-Dibromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-64-8, 286013-06-7 | |

| Record name | 1,3-Dibromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dibromopropane-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQR3048IX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-36 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.